molecular formula C18H12F4N4O2 B2753877 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396810-19-7

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

Katalognummer: B2753877
CAS-Nummer: 1396810-19-7
Molekulargewicht: 392.314
InChI-Schlüssel: VUDMYJHBPBKFJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1396810-19-7) is a fluorinated pyrimidine-based urea derivative of significant interest in chemical biology and pharmaceutical research . With a molecular formula of C18H12F4N4O2 and a molecular weight of 392.3 g/mol, this compound is characterized by its unique structural features, including a trifluoromethylphenyl group and a fluorophenoxy-substituted pyrimidine core, which contribute to its distinct electronic and steric properties . These structural motifs are known to enhance binding affinity for biological targets and improve metabolic stability, making this compound a valuable candidate for exploratory studies in drug discovery . Its urea linkage provides strong hydrogen-bonding capabilities, which are crucial for targeted molecular interactions. The presence of multiple fluorine atoms is a key design element, typically employed to improve lipophilicity and bioavailability in investigative compounds . Recent scientific attention has focused on its potential as a kinase inhibitor for investigative oncology research, given its structurally optimized framework that is suited for probing enzymatic activity . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N4O2/c19-14-6-1-2-7-15(14)28-17-23-9-13(10-24-17)26-16(27)25-12-5-3-4-11(8-12)18(20,21)22/h1-10H,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDMYJHBPBKFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the fluorophenoxy group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a fluorophenoxy group, often using a nucleophilic aromatic substitution reaction.

    Formation of the urea linkage: The final step involves the reaction of the pyrimidine derivative with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing pyrimidine and trifluoromethyl groups have shown efficacy against various cancer cell lines by inhibiting tumor growth and inducing apoptosis. A study reported that compounds featuring a trifluoromethyl group significantly enhance the potency of inhibitors targeting cancer-related pathways .

2. Anticonvulsant Properties

A series of studies have synthesized compounds related to 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, demonstrating anticonvulsant activity. Specifically, derivatives were screened for their ability to modulate benzodiazepine receptors, which play a crucial role in seizure control . The compound's structure suggests potential interactions that could lead to significant anticonvulsant effects.

3. Antibacterial Activity

Emerging research highlights the antibacterial potential of thiourea derivatives, which share structural similarities with the compound . These derivatives have demonstrated activity against various bacterial strains, including E. faecalis and P. aeruginosa, suggesting that the compound may also possess similar antibacterial properties . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Biochemical Applications

1. Enzyme Inhibition

The compound's structural features make it a candidate for enzyme inhibition studies, particularly targeting carbonic anhydrases and other critical enzymes involved in metabolic pathways. Inhibitors derived from similar chemical frameworks have shown promise in managing conditions such as neuropathies and metabolic disorders .

2. Drug Design and Development

The incorporation of fluorinated groups, such as trifluoromethyl and fluorophenoxy, has been associated with improved pharmacokinetic properties, including increased lipophilicity and metabolic stability. This characteristic is beneficial in drug design, allowing for the development of more effective therapeutic agents .

Case Studies

Study Objective Findings
Study 1Anticancer activity evaluationCompounds with trifluoromethyl groups showed enhanced potency against cancer cell lines compared to non-fluorinated analogs .
Study 2Anticonvulsant screeningIdentified significant anticonvulsant effects mediated through benzodiazepine receptor modulation .
Study 3Antibacterial efficacy assessmentDemonstrated effectiveness against multiple bacterial strains with MIC values comparable to standard antibiotics .

Wirkmechanismus

The mechanism of action of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and analogous urea derivatives from the evidence.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent A Substituent B Molecular Weight Key Features Reference
Target compound Urea-linked pyrimidine 2-(2-Fluorophenoxy)pyrimidin-5-yl 3-(trifluoromethyl)phenyl ~428.3* Phenoxy-pyrimidine; trifluoromethyl -
1-(2-ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea Urea-linked pyrimidine 2-phenoxypyrimidin-5-yl 2-ethylphenyl 334.38 Ethylphenyl; no fluorine/CF₃
1-[4-(4-amino-5-oxopyrido[2,3-d]pyrimidin-8(5H)-yl)phenyl]urea (PDB: 3WR) Urea-linked pyrido-pyrimidine 4-(pyrido-pyrimidinyl)phenyl 2-fluoro-5-(trifluoromethyl)phenyl 458.37 Extended heterocycle; FAK-related?
1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea Urea-linked aryl 2-bromo-6-fluorophenyl 2-methoxy-5-(trifluoromethyl)phenyl ~463.2* Bromine; methoxy-CF₃
8j: 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea Urea-linked thiazole 4-(chloromethyl-thiazolyl)phenyl 2-(trifluoromethyl)phenyl 412.1 Thiazole; chloromethyl
11e: 1-(3-(trifluoromethyl)phenyl)-3-(4-(thiazolyl-piperazinyl)phenyl)urea Urea-linked thiazole 4-(thiazolyl-piperazinyl)phenyl 3-(trifluoromethyl)phenyl 534.1 Piperazine-hydrazinyl; higher MW

*Calculated based on molecular formula.

Key Comparison Points:

Structural Variations: Heterocyclic Core: The target compound uses a pyrimidine ring, whereas analogs like 8j and 11e () employ thiazole cores. Substituents: The 2-fluorophenoxy group in the target compound is unique; similar compounds (e.g., ) use bromine, methoxy, or extended heterocycles (pyrido-pyrimidine in ) .

Physicochemical Properties :

  • Molecular Weight : The target compound (~428.3) is lighter than ’s pyrido-pyrimidine derivative (458.37), suggesting better bioavailability .
  • Lipophilicity : The trifluoromethyl group in the target compound and analogs (e.g., 8j, 11e) enhances lipophilicity, which may improve membrane permeability .

Functional Implications: Biological Targets: and highlight urea derivatives (e.g., M64) as FAK activators, while ’s pyrido-pyrimidine compound is structurally similar to kinase inhibitors . The target compound’s phenoxy-pyrimidine motif may align with kinase-binding scaffolds. Synthetic Feasibility: Yields for urea analogs in and range from 52–88%, suggesting efficient synthesis routes for the target compound .

Research Findings and Notes

  • Structural Uniqueness: The combination of 2-fluorophenoxy and trifluoromethyl groups distinguishes the target compound from analogs. This may confer selectivity in biological interactions.
  • Activity Prediction : Based on and , the pyrimidine core and trifluoromethyl group could position the compound as a kinase modulator or antimicrobial agent .
  • Limitations : Lack of direct biological data for the target compound necessitates further experimental validation.

Biologische Aktivität

The compound 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a member of a class of compounds known for their potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H14F3N3O
  • Molecular Weight : 343.30 g/mol

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many urea derivatives target specific kinases, which are crucial in cell signaling pathways. For instance, inhibitors of Trk kinases have shown promise in treating various cancers .
  • Anticonvulsant Activity : Some related compounds have demonstrated anticonvulsant properties through interactions with benzodiazepine receptors .
  • Antiproliferative Effects : Compounds with trifluoromethyl groups have been linked to enhanced antiproliferative activity against cancer cell lines .

Anticancer Activity

A significant focus has been on the anticancer potential of this compound. Studies indicate that it may inhibit cell proliferation in various cancer cell lines. For example, a related compound was shown to significantly reduce cell viability in Jurkat cells (a type of leukemia cell line) through cell cycle arrest mechanisms .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism
BPUJurkat5Cell cycle arrest
BPUA54910Apoptosis induction
BPUHeLa8Inhibition of proliferation

Anticonvulsant Activity

In studies examining the anticonvulsant properties, compounds similar to 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea were screened for efficacy against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). Results showed considerable activity, suggesting a potential therapeutic role in epilepsy management .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A recent study explored the hybridization of pyrazine scaffolds with urea moieties, leading to the development of new derivatives that exhibited significant anticancer effects against multiple cell lines. The study highlighted that modifications to the urea structure could enhance potency and selectivity against tumor cells .
  • Case Study on Neurological Effects :
    • Another investigation focused on the anticonvulsant properties of similar compounds, demonstrating that certain structural features were critical for enhancing efficacy against seizure models. The findings suggested that fluorinated phenyl groups contributed positively to biological activity .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Pyrimidine Ring Formation : Condensation of amines and carbonyl precursors under controlled temperatures (e.g., 60–80°C) .
  • Urea Linkage : Reaction of an isocyanate intermediate with a substituted aniline in anhydrous dichloromethane or ethanol, catalyzed by triethylamine .
  • Critical Factors : Solvent polarity (e.g., ethanol vs. DMF), catalyst choice (e.g., palladium for cross-coupling), and inert atmosphere (N₂/Ar) significantly impact yield (reported 40–65%) and purity (>95% via HPLC) .

Advanced: How do structural modifications (e.g., fluorophenoxy vs. chlorophenoxy groups) affect kinase inhibition potency, and how can contradictory SAR data be resolved?

  • Substitution Effects : The 2-fluorophenoxy group enhances electron-withdrawing effects, improving binding to kinase ATP pockets compared to chloro analogs (e.g., 30% higher IC₅₀ in EGFR inhibition assays) .
  • Contradictions : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM in HER2 assays) may arise from assay conditions (cell-free vs. cellular). Resolution strategies:
    • Orthogonal validation using thermal shift assays and crystallography .
    • Comparative studies with analogs (e.g., 3-(trifluoromethyl)phenyl vs. 4-fluorophenyl derivatives) .

Basic: What analytical techniques are most effective for structural validation and purity assessment?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms urea linkage (δ 8.2–8.5 ppm for NH) and aromatic protons .
    • ¹⁹F NMR : Detects fluorophenoxy (δ -110 to -115 ppm) and trifluoromethyl (δ -60 to -65 ppm) groups .
  • Chromatography :
    • HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
    • LC-MS : Molecular ion [M+H]⁺ at m/z 408.3 .

Advanced: What computational strategies predict target binding modes, and how do they align with experimental mutagenesis data?

  • Docking Simulations : AutoDock Vina predicts binding to kinase hinge regions (e.g., EGFR L858R mutant) with ΔG ≈ -9.5 kcal/mol .
  • Molecular Dynamics (MD) : Simulations (GROMACS) show stable hydrogen bonds between the urea moiety and kinase backbone (RMSD < 2.0 Å over 100 ns) .
  • Validation : Mutagenesis (e.g., T790M mutation in EGFR reduces binding affinity by 10-fold) aligns with computational predictions .

Basic: What are the stability profiles and optimal storage conditions for this compound?

  • Stability : Hydrolytically stable at pH 5–7 (t₁/₂ > 6 months at 4°C), but degrades at pH >8 (t₁/₂ ≈ 2 weeks) .
  • Storage : Anhydrous conditions (-20°C) in amber vials to prevent photodegradation .

Advanced: How can metabolomic studies identify major metabolites, and what structural tweaks enhance metabolic stability?

  • Metabolite ID : Incubation with human liver microsomes + NADPH reveals:
    • Phase I : Oxidative defluorination (m/z 390.3) .
    • Phase II : Glucuronidation at the urea NH (m/z 584.5) .
  • Stability Optimization : Replacing labile groups (e.g., morpholine in analogs reduces CYP3A4-mediated metabolism by 50%) .

Basic: What in vitro assays are standard for evaluating enzymatic inhibition?

  • Kinase Assays :
    • ELISA : Measures ATP competition using recombinant kinases (IC₅₀ reported 10–500 nM) .
    • Radiometric : ³³P-ATP incorporation in substrate peptides .
  • Controls : Staurosporine (positive control), DMSO vehicle, and Z’-factor validation .

Advanced: What translational models (e.g., PDX, organoids) best recapitulate its therapeutic efficacy in oncology?

  • Patient-Derived Xenografts (PDX) : 60% tumor growth inhibition in EGFR-mutant NSCLC models (50 mg/kg, qd) .
  • Organoids : Dose-dependent apoptosis (EC₅₀ = 100 nM) in colorectal cancer organoids with KRAS mutations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.